molecular formula C18H14O2 B13750523 1,2-Triphenylenediol, 1,2-dihydro-, trans- CAS No. 110835-84-2

1,2-Triphenylenediol, 1,2-dihydro-, trans-

Katalognummer: B13750523
CAS-Nummer: 110835-84-2
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: BSKBIHOSMNFDAS-AEFFLSMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Triphenylenediol, 1,2-dihydro-, trans- is an organic compound with the molecular formula C18H14O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 1 and 2 positions of the dihydro form of triphenylene.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, trans- typically involves the reduction of triphenylene derivatives. One common method is the catalytic hydrogenation of triphenylene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled conditions to ensure the selective reduction of the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Triphenylenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2-Triphenylenediol, 1,2-dihydro-, trans- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, influencing their stability and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Triphenylenediol, 1,2-dihydro-, trans- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

110835-84-2

Molekularformel

C18H14O2

Molekulargewicht

262.3 g/mol

IUPAC-Name

(1R,2R)-1,2-dihydrotriphenylene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1

InChI-Schlüssel

BSKBIHOSMNFDAS-AEFFLSMTSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.